Isochavibetol
Overview
Description
Isochavibetol is a member of the class of compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It has a molecular formula of C10H12O2 .
Synthesis Analysis
Based on considerations of biogenesis, asarone is synthesized from this compound by para nuclear oxidation with alkaline persulphate and subsequent methylation . This compound needed for this purpose is conveniently prepared by the condensation isovanillin with propionic anhydride and sodium propionate .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O2 . It has an average mass of 164.201 Da and a mono-isotopic mass of 164.083725 Da .
Physical and Chemical Properties Analysis
This compound is slightly soluble in water and is a very weakly acidic compound based on its pKa . It has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a mono-isotopic mass of 164.083725 Da .
Scientific Research Applications
Chemical Synthesis and Biogenesis
Isochavibetol has been explored in the context of chemical synthesis and biogenesis. Research from 1950 describes the synthesis of asarone from this compound through para nuclear oxidation with alkaline persulphate and subsequent methylation. This process illustrates the compound's utility in chemical transformations and synthesis routes (Seshadri & Thiruvengadam, 1950).
Diabetes Research
This compound is also relevant in diabetes research. Studies have investigated the effects of isoflavones, which may include compounds like this compound, on diabetes. For instance, research has shown that isoflavones can improve bone formation in diabetic rats, potentially contributing to the development of therapeutic strategies for diabetes-related complications (Carbonel et al., 2020).
Molecular Biology and Biosciences
The compound's role extends to basic biological and biomedical research. This compound can be relevant in studies involving human biospecimens, particularly in diabetes research, supporting the development of experimental methods for scientific analysis, such as in isolating human pancreatic islet cells (Bell & Leinweber, 2015).
Pharmacological Studies
Pharmacological studies have explored the renoprotective effects of compounds like isorhamnetin, which are structurally similar to this compound, in the context of diabetic nephropathy. These studies delve into the molecular pathways, such as the NF-κB signaling pathway, influenced by such compounds (Qiu et al., 2016).
Cardiovascular Research
In cardiovascular research, compounds structurally related to this compound have been investigated for their potential cardioprotective effects in diabetes. This includes studies on the impairment of certain signaling pathways in diabetic hearts and how isoflavone derivatives might influence these pathways (Wang et al., 2016).
Properties
IUPAC Name |
2-methoxy-5-prop-1-enylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZSWVADJCBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862058 | |
Record name | 2-Methoxy-5-(prop-1-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-20-2, 104-46-1 | |
Record name | Isochavibetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-prop-1-enylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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